molecular formula C8H6F3NO3 B1593337 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene CAS No. 914636-97-8

2-Methoxy-1-nitro-4-(trifluoromethyl)benzene

Cat. No.: B1593337
CAS No.: 914636-97-8
M. Wt: 221.13 g/mol
InChI Key: KNGJUZQUCHGDDY-UHFFFAOYSA-N
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Description

2-Methoxy-1-nitro-4-(trifluoromethyl)benzene, also known by its CAS Number 914636-97-8, is a synthetic compound . It belongs to the class of nitro-aromatic compounds. The molecular formula of this compound is C8H6F3NO3 .

Scientific Research Applications

NMR Spectroscopy in Organomercury Compounds

A study by Deacon, Stretton, and O'Connor (1984) discusses the use of 2-methoxy-1-nitro-3,5-bis(trifluoroacetatomercurio)benzene in NMR spectroscopy. The compound, prepared through mercuration, displayed an AB system in its ^199Hg NMR spectrum attributable to ^199Hg-^199Hg coupling, a crucial aspect in understanding organomercury chemistry (Deacon, Stretton, & O'Connor, 1984).

Photocatalytic Oxidation in Organic Synthesis

Higashimoto et al. (2009) explored the photocatalytic oxidation of various alcohols, including 4-(trifluoromethyl)benzyl alcohol, into aldehydes using titanium dioxide under oxygen atmosphere. This process, effective under both UV and visible light, highlights the role of 2-methoxy-1-nitro-4-(trifluoromethyl)benzene derivatives in photocatalytic applications (Higashimoto et al., 2009).

Organic Electronics and Redox Systems

Lambert and Nöll (1999) investigated bistriarylamine derivatives with varying π-electron spacers, including derivatives of this compound. Their study on mixed-valence character and intervalence charge-transfer bands in these compounds contributes to the understanding of organic electronics and redox systems (Lambert & Nöll, 1999).

Magnetic Studies in Organic Chemistry

Research by Kanno et al. (1993) involved the study of 1,3,5-Benzenetriyltris(N-tert-butyl nitroxide) and its 2-methoxy derivative, examining their EPR fine structures and magnetic properties. This study is significant in exploring the magnetic interactions in organic compounds with this compound derivatives (Kanno et al., 1993).

Synthesis of Oxygen-Functionalized Aromatic Compounds

Nakamura, Uchiyama, and Ohwada (2003) presented a method for synthesizing 4H-1,2-benzoxazine rings with electron-withdrawing substituents like trifluoromethyl, highlighting the role of this compound in creating potent intermediates for functionalized aromatic compounds (Nakamura, Uchiyama, & Ohwada, 2003).

Photopolymerization and Photoinitiators

Guillaneuf et al. (2010) explored the use of alkoxyamines derived from this compound as photoinitiators in nitroxide-mediated photopolymerization. This application is vital for advancements in materials science and polymer chemistry (Guillaneuf et al., 2010).

Properties

IUPAC Name

2-methoxy-1-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-7-4-5(8(9,10)11)2-3-6(7)12(13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGJUZQUCHGDDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650475
Record name 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914636-97-8
Record name 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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